Formyl-D-phenylglycine

Descripción general

Descripción

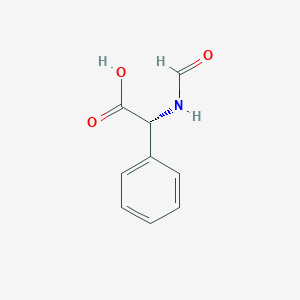

Formyl-D-phenylglycine is a non-proteinogenic amino acid with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol It is characterized by the presence of a formyl group attached to the amino group of D-phenylglycine

Mecanismo De Acción

Target of Action

Formyl-D-phenylglycine is a biotransformation product of formaldehyde and phenylalanine . It has been shown to be an efficient, cross-linked enzyme with optimal catalytic activity . The primary target of this compound is the Formyl Peptide Receptor 2 (FPR2/ALX) , a human G protein-coupled receptor .

Mode of Action

This compound interacts with its target, the FPR2/ALX, which is capable of binding specialized pro-resolving mediators (SPMs) and participates in the resolution process . This receptor has been implicated in several inflammatory diseases . The interaction of this compound with FPR2/ALX can modulate both pro- and anti-inflammatory responses .

Biochemical Pathways

This compound is involved in the L-phenylalanine pathway . The stereo-inverting D-phenylglycine aminotransferase (D-PhgAT), isolated from Pseudomonas stutzeri ST-201, catalyses the reversible transamination from L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-phenylglycine (D-Phg) . This pathway allows the synthesis of enantiopure aromatic D-amino acids at a preparative scale .

Pharmacokinetics

It’s known that this compound is a biotransformation product of formaldehyde and phenylalanine , suggesting that it may be metabolized in the body

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the FPR2/ALX receptor . By binding to this receptor, this compound can modulate both pro- and anti-inflammatory responses , potentially influencing a range of cellular processes related to inflammation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other ligands in the environment can affect the binding of this compound to the FPR2/ALX receptor . Additionally, the pH and temperature of the environment could potentially influence the stability and efficacy of this compound.

Análisis Bioquímico

Biochemical Properties

Formyl-D-phenylglycine interacts with various enzymes, proteins, and other biomolecules. It is an efficient, cross-linked enzyme with optimal catalytic activity . The stereo-inverting D-phenylglycine aminotransferase (D-PhgAT), isolated from Pseudomonas stutzeri ST-201, catalyses the reversible transamination from L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-phenylglycine .

Cellular Effects

This receptor has been implicated in several inflammatory diseases .

Molecular Mechanism

The molecular mechanism of this compound involves the conversion of phenylpyruvate via mandelate and phenylglyoxylate to D-Phg . This three-step route is composed of the enzymes hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and the stereoinverting hydroxyphenylglycine aminotransferase (HpgAT) .

Dosage Effects in Animal Models

Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts phenylpyruvate via mandelate and phenylglyoxylate to D-Phg . This pathway involves the enzymes hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and the stereoinverting hydroxyphenylglycine aminotransferase (HpgAT) .

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Formyl-D-phenylglycine can be synthesized through several methods. One common approach involves the Strecker synthesis, where benzaldehyde, cyanide, and ammonia react to form racemic phenylglycinonitrile. This intermediate is then converted to this compound using nitrilase variants . Another method involves the use of diastereomeric salt crystallization of racemic phenylglycine or the corresponding racemic hydantoin, followed by enzymatic conversion using D-hydantoinases .

Industrial Production Methods: Industrial production of this compound often employs multi-enzyme cascade pathways. For instance, a four-enzyme cascade pathway can be developed for the efficient production of D-p-hydroxyphenylglycine from L-tyrosine . This method is advantageous due to its high yield, enantiomeric excess, and scalability.

Análisis De Reacciones Químicas

Types of Reactions: Formyl-D-phenylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylglyoxylic acid, while reduction can produce phenylalanine derivatives.

Aplicaciones Científicas De Investigación

Formyl-D-phenylglycine has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Formyl-D-phenylglycine can be compared with other phenylglycine derivatives such as 4-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine . These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. For instance:

4-Hydroxyphenylglycine: Contains a hydroxyl group at the para position, enhancing its hydrophilicity and reactivity in certain biochemical pathways.

3,5-Dihydroxyphenylglycine: Has two hydroxyl groups, which can further increase its solubility and potential for hydrogen bonding.

Actividad Biológica

Formyl-D-phenylglycine (F-D-PG) is a derivative of phenylglycine, which has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of F-D-PG, including its mechanisms of action, structural properties, and applications in medicinal chemistry.

Structural Characteristics

This compound is characterized by the presence of a formyl group attached to the nitrogen of the phenylglycine backbone. This modification can significantly influence its chemical reactivity and biological interactions. The structural properties of phenylglycines, including F-D-PG, are critical for understanding their biological function.

- Racemization : Phenylglycines, including F-D-PG, exhibit a higher rate of racemization compared to other amino acids. For instance, it has been noted that phenylglycine has a nine-fold higher racemization rate than alanine due to steric and electronic factors associated with the bulky aromatic side chain . This property may affect the stability and efficacy of F-D-PG in biological systems.

Antimicrobial Properties

F-D-PG has been studied for its antimicrobial activities. Research indicates that derivatives of phenylglycine can inhibit bacterial growth by interfering with essential cellular processes. For example:

- Inhibition of Peptidoglycan Biosynthesis : Certain phenylglycine derivatives have shown effectiveness against Gram-positive bacteria by inhibiting enzymes involved in peptidoglycan biosynthesis, such as MurA and MurC . This mechanism is crucial for the development of new antibiotics.

Antiviral Effects

In addition to antibacterial properties, F-D-PG has demonstrated potential antiviral activity. Studies have shown that certain phenylglycine derivatives can inhibit viral replication:

- HIV Replication : Some compounds derived from phenylglycine have been reported to inhibit HIV replication at low micromolar concentrations (EC50 values ranging from 0.8 to 3.2 mM). The mechanism involves binding to the viral envelope protein gp120, thereby preventing the virus from interacting with CD4+ T cells .

Case Studies

Recent studies have highlighted the significance of F-D-PG in various therapeutic contexts:

- Antibiotic Development : A study on glycopeptide antibiotics demonstrated that modifications involving phenylglycines could enhance antimicrobial activity. For instance, an alanine scan revealed that substituting D-PG with D-Ala resulted in a significant decrease in minimum inhibitory concentrations (MICs) against various bacterial strains .

- Viral Inhibition : A case study involving the interaction of F-D-PG with HIV showed that it could effectively reduce viral load in vitro. The binding affinity to gp120 was assessed using surface plasmon resonance spectroscopy, confirming its potential as a therapeutic agent against HIV .

Enzymatic Activity

Recent advances have also explored the enzymatic synthesis and metabolic pathways involving this compound:

- Biocatalysis : Enzymatic methods for synthesizing D-amino acids, including F-D-PG, have been developed using various biocatalysts. These methods allow for high yields and enantiomeric purity, which are essential for pharmaceutical applications .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other phenylglycine derivatives:

| Compound | Antimicrobial Activity | Antiviral Activity | Racemization Rate |

|---|---|---|---|

| This compound | Moderate | Significant | High (9x vs Alanine) |

| D-Phenylglycine | Low | Low | Moderate |

| L-Phenylglycine | Moderate | Low | Moderate |

Propiedades

IUPAC Name |

(2R)-2-formamido-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-6-10-8(9(12)13)7-4-2-1-3-5-7/h1-6,8H,(H,10,11)(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTYHYHSDPMHRA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426713 | |

| Record name | Formyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10419-71-3 | |

| Record name | Formyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.